molecular formula C16H15N3O4S B2359440 (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797344-08-1

(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2359440
CAS No.: 1797344-08-1
M. Wt: 345.37
InChI Key: YBZHSHNPXDWDPH-UHFFFAOYSA-N
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Description

  • The azetidine ring is introduced via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under basic conditions.
  • Attachment of the Furan-2-ylmethylsulfonyl Group:

    • The furan-2-ylmethylsulfonyl group is attached through a sulfonylation reaction using furan-2-ylmethyl sulfonyl chloride and a base like triethylamine.
  • Formation of the Methanone Bridge:

    • The final step involves the formation of the methanone bridge, typically achieved through a Friedel-Crafts acylation reaction using an appropriate acylating agent.
  • Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    • Formation of the Benzimidazole Core:

      • Starting from o-phenylenediamine, the benzimidazole core is synthesized through a condensation reaction with formic acid or its derivatives under acidic conditions.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
    • Reduction:

      • Reduction reactions can target the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
    • Substitution:

      • Nucleophilic substitution reactions can occur at the sulfonyl group, allowing for the introduction of various substituents.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

      Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

      Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

    Major Products:

    • Oxidation products include furan-2,3-dione derivatives.
    • Reduction products include dihydrobenzimidazole derivatives.
    • Substitution products vary depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique reactivity and stability.

    Biology:

    • Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine:

    • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry:

    • Potential applications in the development of new materials with specific electronic or optical properties.

    Comparison with Similar Compounds

    • (1H-benzo[d]imidazol-5-yl)(3-((thiophen-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
    • (1H-benzo[d]imidazol-5-yl)(3-((pyridin-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

    Comparison:

    • The presence of different heterocyclic rings (furan, thiophene, pyridine) in the sulfonyl group can significantly alter the compound’s chemical and biological properties.
    • The furan derivative is unique due to its higher reactivity and potential for forming additional hydrogen bonds, which can enhance its interaction with biological targets.

    This detailed article provides a comprehensive overview of (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    IUPAC Name

    3H-benzimidazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H15N3O4S/c20-16(11-3-4-14-15(6-11)18-10-17-14)19-7-13(8-19)24(21,22)9-12-2-1-5-23-12/h1-6,10,13H,7-9H2,(H,17,18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YBZHSHNPXDWDPH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)CC4=CC=CO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H15N3O4S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    345.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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